3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid
Overview
Description
3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxymethyl group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with the reaction of phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone. This intermediate then undergoes acid-catalyzed cyclization to form the indole ring.
For the specific synthesis of this compound, the following steps can be followed:
Starting Material: Begin with 2-methylindole.
Carboxymethylation: React 2-methylindole with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the carboxymethyl group at the 3-position.
Carboxylation: Introduce the carboxylic acid group at the 6-position through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position, which is activated by the electron-donating effects of the carboxymethyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms such as alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group at the 3-position.
Uniqueness
3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxymethyl and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-9(5-11(14)15)8-3-2-7(12(16)17)4-10(8)13-6/h2-4,13H,5H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWONNARKADONK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)C(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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